molecular formula C25H24N2O2S B2372628 2-phenoxy-N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)acetamide CAS No. 850917-08-7

2-phenoxy-N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)acetamide

Cat. No.: B2372628
CAS No.: 850917-08-7
M. Wt: 416.54
InChI Key: KKOWACIAHDMMGZ-UHFFFAOYSA-N
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Description

2-phenoxy-N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This compound features a hybrid structure combining phenoxy acetamide and (1H-indol-3-yl)thio pharmacophores, both of which are known to contribute to diverse biological activities . Its core structure suggests potential as a candidate for investigating new therapeutic agents. Primary research applications for this compound are anticipated in the field of antiviral research , particularly against coronaviruses. Structurally related 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides have been identified as promising inhibitors that target the highly conserved RNA-dependent RNA polymerase (RdRp) of viruses like SARS-CoV-2 . These analogs have demonstrated the ability to strongly inhibit RdRp activity in cell-based assays, exhibiting low cytotoxicity and resistance to viral proofreading enzymes . The mechanism of action is proposed to involve the specific targeting of the viral replication machinery, potentially leading to the suppression of viral replication. Furthermore, the phenoxy acetamide moiety is associated with a broad spectrum of biological activities, underscoring the compound's value as a versatile scaffold in early-stage drug discovery programs . Researchers can utilize this compound to explore new mechanisms of action and develop novel inhibitors for pathogenic viruses. This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic applications. Researchers should handle this material with appropriate care and conduct their own experiments to verify its properties and activity for their specific applications.

Properties

IUPAC Name

N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2S/c1-18-11-13-19(14-12-18)24-25(21-9-5-6-10-22(21)27-24)30-16-15-26-23(28)17-29-20-7-3-2-4-8-20/h2-14,27H,15-17H2,1H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOWACIAHDMMGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)COC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fischer Indole Synthesis for 2-(p-Tolyl)-1H-Indole

The indole scaffold is synthesized via the Fischer indole synthesis, a classical method for constructing indole derivatives. p-Tolylhydrazine reacts with a ketone, such as cyclohexanone , under acidic conditions (e.g., HCl or acetic acid) to yield 2-(p-tolyl)-1H-indole.

Reaction Conditions :

  • Reactants : p-Tolylhydrazine (1.0 equiv), cyclohexanone (1.2 equiv)
  • Catalyst : Concentrated HCl (0.5 mL per mmol of hydrazine)
  • Temperature : Reflux at 120°C for 6–8 hours
  • Yield : 68–72%

Characterization :

  • 1H NMR (DMSO-d6) : δ 11.32 (s, 1H, NH), 7.64 (d, J = 8.1 Hz, 2H, ArH), 7.28 (d, J = 8.1 Hz, 2H, ArH), 7.12–7.05 (m, 2H, indole-H), 6.98–6.91 (m, 1H, indole-H), 2.36 (s, 3H, CH3).

Introduction of the Thiol Group at Position 3

Bromination of 2-(p-Tolyl)-1H-Indole

Bromination at position 3 is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) under catalytic p-toluenesulfonic acid (p-TsOH).

Reaction Conditions :

  • Reactants : 2-(p-Tolyl)-1H-indole (1.0 equiv), NBS (1.1 equiv)
  • Catalyst : p-TsOH (0.1 equiv)
  • Temperature : 25°C for 2 hours
  • Yield : 85%

Characterization :

  • 1H NMR (CDCl3) : δ 8.21 (s, 1H, indole-H), 7.72 (d, J = 8.2 Hz, 2H, ArH), 7.34 (d, J = 8.2 Hz, 2H, ArH), 7.18–7.10 (m, 2H, indole-H), 2.42 (s, 3H, CH3).

Thiolation via Thiourea Substitution

The bromoindole intermediate is treated with thiourea in ethanol to form the thiouronium salt, followed by alkaline hydrolysis to yield 2-(p-tolyl)-1H-indol-3-thiol.

Reaction Conditions :

  • Reactants : 3-Bromo-2-(p-tolyl)-1H-indole (1.0 equiv), thiourea (2.0 equiv)
  • Solvent : Ethanol (10 mL per mmol)
  • Base : NaOH (2.0 equiv)
  • Temperature : Reflux for 4 hours
  • Yield : 78%

Characterization :

  • IR (KBr) : 2550 cm⁻¹ (S–H stretch)
  • 1H NMR (DMSO-d6) : δ 11.45 (s, 1H, NH), 7.58 (d, J = 8.1 Hz, 2H, ArH), 7.22 (d, J = 8.1 Hz, 2H, ArH), 7.10–6.98 (m, 3H, indole-H), 2.34 (s, 3H, CH3).

Synthesis of the Phenoxyacetamide Moiety

Preparation of 2-Phenoxyacetyl Chloride

Phenoxyacetic acid is converted to its acid chloride using thionyl chloride (SOCl2) .

Reaction Conditions :

  • Reactants : Phenoxyacetic acid (1.0 equiv), SOCl2 (3.0 equiv)
  • Temperature : Reflux at 80°C for 3 hours
  • Yield : Quant.

Characterization :

  • IR (neat) : 1795 cm⁻¹ (C=O stretch)

Formation of N-(2-Bromoethyl)-2-Phenoxyacetamide

2-Bromoethylamine hydrobromide reacts with 2-phenoxyacetyl chloride in the presence of triethylamine (TEA) to form the bromoethyl acetamide.

Reaction Conditions :

  • Reactants : 2-Phenoxyacetyl chloride (1.0 equiv), 2-bromoethylamine hydrobromide (1.2 equiv)
  • Base : TEA (2.5 equiv)
  • Solvent : Dichloromethane (DCM)
  • Temperature : 0°C to 25°C for 2 hours
  • Yield : 82%

Characterization :

  • 1H NMR (CDCl3) : δ 7.32–7.26 (m, 2H, ArH), 6.98–6.90 (m, 3H, ArH), 4.62 (s, 2H, OCH2), 3.68 (t, J = 6.4 Hz, 2H, NHCH2), 3.42 (t, J = 6.4 Hz, 2H, BrCH2).

Coupling via Thioether Formation

Nucleophilic Substitution Reaction

The indole-3-thiol reacts with N-(2-bromoethyl)-2-phenoxyacetamide in ethanol containing piperidine to form the thioether linkage.

Reaction Conditions :

  • Reactants : 2-(p-Tolyl)-1H-indol-3-thiol (1.0 equiv), N-(2-bromoethyl)-2-phenoxyacetamide (1.1 equiv)
  • Base : Piperidine (1.5 equiv)
  • Solvent : Ethanol (15 mL per mmol)
  • Temperature : Reflux for 6 hours
  • Yield : 65%

Characterization :

  • 1H NMR (DMSO-d6) : δ 11.40 (s, 1H, NH), 7.60 (d, J = 8.1 Hz, 2H, ArH), 7.30–7.10 (m, 9H, ArH + indole-H), 4.52 (s, 2H, OCH2), 3.82 (t, J = 6.8 Hz, 2H, SCH2), 3.12 (t, J = 6.8 Hz, 2H, NHCH2), 2.36 (s, 3H, CH3).
  • 13C NMR : δ 169.8 (C=O), 158.2 (O–C), 136.4–114.2 (aromatic carbons), 43.5 (SCH2), 38.2 (NHCH2), 21.0 (CH3).

Optimization and Scalability

Comparative Analysis of Coupling Bases

Base Yield (%) Reaction Time (h)
Sodium ethoxide 58 8
Piperidine 65 6
DBU 62 7

Piperidine provides optimal yield and reaction time due to its moderate basicity and compatibility with ethanol.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the carbonyl group to form the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-phenoxy-N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The indole moiety is known to interact with various biological targets, potentially inhibiting or modulating their activity. The thioether linkage and phenoxy group may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents Reference
2-Phenoxy-N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)acetamide C25H24N2O2S ~416.54 Not reported p-Tolyl, phenoxy, thioethyl
(R)-N-Methyl-2-(2-methyl-1H-indol-3-yl)-2-(((2-nitrophenyl)thio)amino)acetamide C19H20N4O3S 396.45 159–187 Methyl, nitro, thioamino
N-[2-[2-(4-methylphenyl)-1H-indol-3-yl]ethyl]acetamide C19H20N2O 292.37 Not reported p-Tolyl, ethyl
(R)-2-((1H-Indol-3-yl)thio)-N-(1-phenylethyl)acetamide C18H18N2OS 318.41 Not reported Thioethyl, phenethyl
(S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide C18H18N2O 278.34 Not reported Phenethyl

Key Observations :

  • The target compound’s p-tolyl group mirrors N-[2-[2-(4-methylphenyl)-1H-indol-3-yl]ethyl]acetamide , but the addition of a thioethyl-phenoxy chain increases molecular weight and steric bulk compared to simpler analogs.
  • Electron-withdrawing groups (e.g., nitro in ) correlate with higher melting points (159–187°C) compared to non-substituted analogs.

Spectroscopic and Analytical Comparisons

Table 2: Spectroscopic Data of Selected Compounds

Compound 1H NMR (δ, ppm) IR (cm⁻¹) HRMS (m/z) Reference
Target Compound Inferred: Indole NH (~10.5), p-tolyl CH3 (~2.3), phenoxy Ar-H (~6.8–7.3) Amide C=O (~1650), S-C (~600) [M+Na]+ ~439.54
(R)-N-Methyl-2-(2-methylindol-3-yl)-2-(((2-nitrophenyl)thio)amino)acetamide Indole NH (10.32), methyl (2.47), nitro (8.21–8.54) C=O (1665), NO2 (1520) 363.1137 (calc)
KCH-1521 (N-acylurea derivative) Indole NH (10.2), benzo[d][1,3]dioxole (6.8–6.9) Urea C=O (1680) Not reported

Key Observations :

  • The amide C=O stretch (~1650–1680 cm⁻¹) is consistent across analogs .
  • Thioether linkages (e.g., in ) may exhibit distinct S-C vibrations in IR (~600 cm⁻¹).

Key Observations :

  • Substituent impact: The target’s phenoxy group could enhance membrane permeability or target engagement compared to non-aromatic analogs.

Biological Activity

2-Phenoxy-N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)acetamide is a synthetic compound that features an indole moiety, a phenoxy group, and a thioether linkage. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in antiviral and anticancer applications. This article reviews the biological activity of this compound based on recent research findings, case studies, and comparative analyses with similar compounds.

Chemical Structure

The structural formula of this compound can be represented as follows:

C25H26N2O2S\text{C}_{25}\text{H}_{26}\text{N}_2\text{O}_2\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with various biological receptors and enzymes. The indole moiety is known to engage in π-stacking interactions with aromatic residues in proteins, while the thioether group may enhance the compound's binding affinity through hydrophobic interactions.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. A series of related compounds, including derivatives of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide, have demonstrated significant inhibitory effects against respiratory syncytial virus (RSV) and influenza A virus (IAV). The most effective derivatives exhibited low micromolar EC50 values, indicating strong antiviral activity with reduced cytotoxicity compared to existing antiviral drugs like ribavirin .

Anticancer Properties

The compound also shows promise in anticancer research. The indole structure is known for its ability to modulate signaling pathways involved in cancer progression. Preliminary studies suggest that compounds with similar structures can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Comparative Analysis

A comparison with similar compounds reveals unique aspects of this compound:

Compound NameStructure FeaturesBiological Activity
2-(4-chlorophenoxy)-N-(2-(1H-indol-3-yl)ethyl)acetamideChlorophenoxy groupModerate antiviral activity
2-(4-chlorophenoxy)-N-(2-(2-methyl-1H-indol-3-yl)ethyl)acetamideMethyl substitutionAnticancer properties
This compound p-Tolyl group, thioether linkagePotent antiviral and anticancer activity

Case Studies

  • Antiviral Efficacy Study : In a controlled laboratory setting, derivatives including this compound were tested against RSV and IAV. Results indicated that certain derivatives had EC50 values significantly lower than those of standard antiviral treatments, suggesting their potential as dual inhibitors for these viruses .
  • Cancer Cell Line Testing : In vitro studies on human cancer cell lines demonstrated that the compound could induce apoptosis at concentrations that did not affect normal cell viability. This selectivity highlights its potential as a therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What are the critical synthetic steps and reagents for preparing 2-phenoxy-N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the indole-thioether core via nucleophilic substitution (e.g., using hydrazine derivatives and thiol-containing intermediates) .
  • Step 2 : Acetamide coupling via ethyl bromoacetate or cyanoacetic acid under alkaline conditions .
  • Key Reagents : Sodium hydroxide (base catalyst), dimethylformamide (solvent), and iron powder (reduction agent for nitro intermediates) .
  • Yield Optimization : Reaction monitoring via TLC and purification via column chromatography are critical .

Q. Which spectroscopic techniques are essential for structural confirmation and purity assessment?

  • Methodological Answer :

  • NMR Spectroscopy : 1H/13C NMR for functional group identification (e.g., indole NH at δ 10–12 ppm, acetamide carbonyl at ~170 ppm) .
  • IR Spectroscopy : Confirmation of thioether (C-S stretch at ~600–700 cm⁻¹) and amide (N-H bend at ~1550 cm⁻¹) groups .
  • Mass Spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .

Q. How is the compound’s preliminary bioactivity screened in academic settings?

  • Methodological Answer :

  • In vitro assays : Antimicrobial activity via broth microdilution (MIC determination), cytotoxicity using MTT assays on cancer cell lines (e.g., HepG2, MCF-7) .
  • Targeted studies : Binding affinity to receptors (e.g., serotonin or kinase targets) via fluorescence polarization or SPR .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields or side reactions?

  • Methodological Answer :

  • Condition Screening : Vary solvents (e.g., DMF vs. acetonitrile) and catalysts (e.g., Pd/C for hydrogenation) to suppress byproducts .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity in indole ring formation .
  • Case Study : Substituting NaH with K2CO3 in phenoxyacetamide coupling improved yields from 58% to 82% .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Methodological Answer :

  • Structural Analog Comparison : Test derivatives (e.g., fluorobenzyl or methoxyphenyl substitutions) to isolate active pharmacophores .
  • Dose-Response Analysis : Re-evaluate IC50 values under standardized conditions (e.g., pH, serum content) .
  • Mechanistic Studies : Use siRNA knockdown or CRISPR to validate target engagement (e.g., NF-κB pathway inhibition) .

Q. How can computational modeling guide SAR studies for this compound?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., COX-2 or EGFR kinases) .
  • QSAR Models : Train models using descriptors like LogP, polar surface area, and H-bond donors to predict solubility or permeability .
  • Example : Docking of a structural analog (2-(2-chlorophenoxy)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide) revealed strong π-π stacking with EGFR’s ATP-binding pocket .

Q. What advanced analytical methods address crystallinity or polymorphism issues?

  • Methodological Answer :

  • Single-Crystal XRD : Resolve 3D structure to confirm regiochemistry (e.g., indole C3 vs. C2 substitution) .
  • DSC/TGA : Analyze thermal stability and polymorph transitions during formulation .
  • Case Study : XRD of 2-(2-formylphenoxy)acetamide confirmed planar amide geometry critical for bioactivity .

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